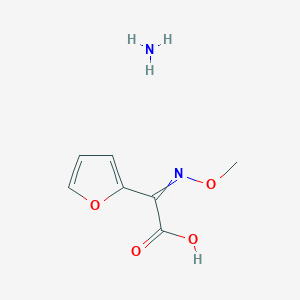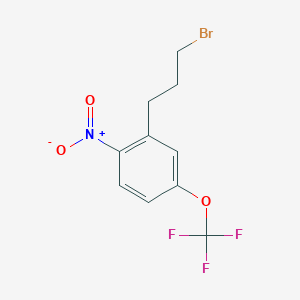
1-(3-Bromopropyl)-2-nitro-5-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-nitro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3NO3. This compound is characterized by the presence of a bromopropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethoxy)benzene typically involves the following steps:
Bromination: The bromopropyl group is introduced via a bromination reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-2-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-(3-Aminopropyl)-2-nitro-5-(trifluoromethoxy)benzene.
Oxidation: Formation of 1-(3-Carboxypropyl)-2-nitro-5-(trifluoromethoxy)benzene.
科学的研究の応用
1-(3-Bromopropyl)-2-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Bromo-2-(trifluoromethoxy)benzene: Lacks the nitro and propyl groups.
1-(3-Bromopropyl)-2-nitrobenzene: Lacks the trifluoromethoxy group.
Uniqueness
1-(3-Bromopropyl)-2-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the nitro group provides a site for reduction and further functionalization.
特性
分子式 |
C10H9BrF3NO3 |
|---|---|
分子量 |
328.08 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-6-8(18-10(12,13)14)3-4-9(7)15(16)17/h3-4,6H,1-2,5H2 |
InChIキー |
IGSWURGHOATIQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCCBr)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


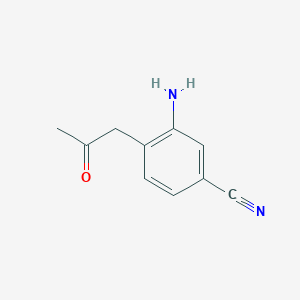
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)

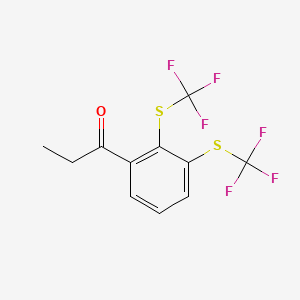
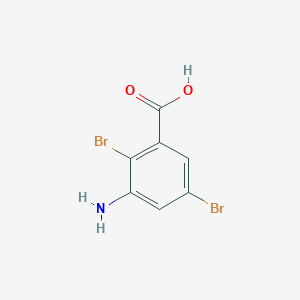
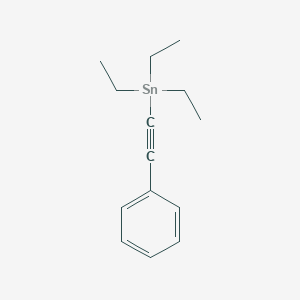
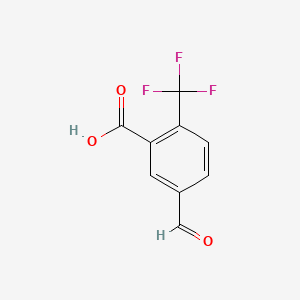

![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
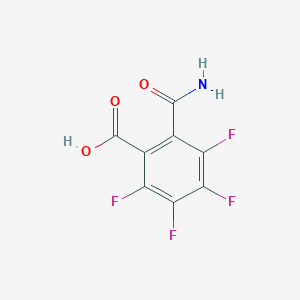
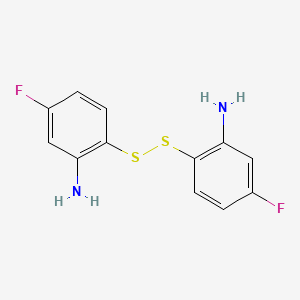
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

